3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound that features a pyrazole ring substituted with a phenylethenyl group and a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazines with 1,3-diketones. The phenylethenyl group is introduced via a Heck reaction, where a palladium-catalyzed coupling of a halogenated pyrazole with styrene is performed. The thiolane-1,1-dione moiety is then incorporated through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenylethenyl derivatives
Scientific Research Applications
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity to certain proteins, while the thiolane-1,1-dione moiety can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione: shares similarities with other pyrazole derivatives and thiolane-containing compounds.
3-(5-phenyl-1H-pyrazol-1-yl)thiolane-1,1-dione: Lacks the ethylene bridge, resulting in different reactivity.
5-(2-phenylethenyl)-1H-pyrazole: Does not contain the thiolane moiety, affecting its chemical properties
Uniqueness
The unique combination of the pyrazole ring, phenylethenyl group, and thiolane-1,1-dione moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-20(19)11-9-15(12-20)17-14(8-10-16-17)7-6-13-4-2-1-3-5-13/h1-8,10,15H,9,11-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNAEVOUDXWVQH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.